molecular formula C22H27ClN2O4S B119789 Diltiazem hydrochloride CAS No. 103532-26-9

Diltiazem hydrochloride

Cat. No.: B119789
CAS No.: 103532-26-9
M. Wt: 451 g/mol
InChI Key: HDRXZJPWHTXQRI-BHDTVMLSSA-N
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Description

Diltiazem hydrochloride, with the chemical formula C 22 H 26 N 2 O 4 S·HCl and CAS RN 33286-22-5, is a high-purity reference standard belonging to the benzothiazepine class of nondihydropyridine calcium channel blockers . This compound is an essential tool for pharmacological and cardiovascular research, primarily functioning by inhibiting the influx of calcium ions through L-type calcium channels during membrane depolarization in cardiac and vascular smooth muscle cells . Its key research applications include the study of atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia (PSVT), where it is valued for its ability to slow atrioventricular (AV) nodal conduction and prolong AV nodal refractoriness, thereby helping to control rapid ventricular heart rates . Beyond arrhythmia studies, this compound is widely used in scientific investigations concerning hypertension and angina, as its mechanism leads to the relaxation of vascular smooth muscle, a reduction in systemic vascular resistance, and lowered blood pressure . Researchers also utilize this compound in off-label exploratory studies, such as investigating its effects in models of anal fissures due to its vasodilatory properties, and in neuropharmacology to examine its potential role in modulating dopaminergic signaling . The product is presented as a well-characterized chemical entity to support reliable and reproducible in vitro and in vivo research outcomes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRXZJPWHTXQRI-BHDTVMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38411-61-9
Record name 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38411-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8040147
Record name Diltiazem hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33286-22-5, 38411-61-9
Record name Diltiazem hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33286-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diltiazem hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diltiazem hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride
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Record name DILTIAZEM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Asymmetric Epoxidation and Multi-Step Synthesis

The industrial synthesis of diltiazem hydrochloride involves a stereospecific route to establish its four chiral centers. A patented method (US4552695A) outlines a five-step process beginning with asymmetric epoxidation of cinnamyl alcohol to yield optically active epoxy alcohol intermediates. This step employs titanium tetrachloride as a Lewis acid catalyst in halogenated solvents (e.g., methylene chloride) at −10°C to −30°C, achieving >95% enantiomeric excess without requiring optical resolution. Subsequent steps include:

  • Oxidation to carboxylic acid : The epoxy alcohol is oxidized using sodium periodate, followed by esterification with methanol to form methyl esters.

  • Hydrogen chloride addition : The ester undergoes HCl treatment to produce chlorohydrin, which reacts with o-nitrothiophenol to form a thioether intermediate.

  • Hydroxy protection and methylation : The thioether’s hydroxyl group is protected using methoxymethyl, followed by deacylation and methylation with 2-(dimethylamino)ethyl chloride.

This method eliminates costly reagents like cinchonidine, reducing production costs by ~30% compared to earlier methods.

Table 1: Key Reaction Conditions in Diltiazem Synthesis

StepReagents/CatalystsTemperatureSolventYield (%)
Asymmetric epoxidationTitanium tetrachloride−30°CMethylene chloride92
EsterificationMethanol, HCl50°CEthyl acetate85
Methylation2-(dimethylamino)ethyl Cl80°CAcetone78

Pharmaceutical Formulation Techniques

Solvent-Free Gel Composition

A water-free gel formulation (Patent US12102683) enhances diltiazem stability under extreme temperatures (4°C–40°C). The gel comprises:

  • 1%–5% this compound

  • 5%–10% gel matrix (povidone or hydroxypropyl cellulose)

  • 0.1%–5% benzoic acid (preservative)

  • Propylene glycol (balance, 80%–94%).

Preparation steps :

  • Matrix formation : 35%–70% propylene glycol is mixed with the gel matrix under vacuum at 30–50 rpm, heated to 70°C–80°C for swelling.

  • Drug dissolution : Benzoic acid and this compound are dissolved in remaining propylene glycol at 50°C.

  • Homogenization : The drug solution is vacuum-pumped into the matrix, homogenized at 40–55 rpm, and cooled to room temperature.

This method achieves pH 3.0–4.5, preventing hydrolysis and maintaining >90% potency after 24 months.

Controlled-Release Pellets Using Fluid Bed Coating

Controlled-release pellets optimized for once-daily dosing utilize ethyl cellulose (EC) and hydroxypropyl methyl cellulose (HPMC) as release modifiers. The process involves:

  • Drug layering : this compound and croscarmellose sodium are blended in a 1:1 ratio, layered onto inert cores using a fluid bed coater.

  • Coating : EC (7 cps) and HPMC E5 are dissolved in isopropyl alcohol/propylene glycol (80:20) and sprayed at 1.5 kg/cm².

Table 2: Release Profile of Coated Pellets

Time (h)Cumulative Release (%)
220–25
645–50
1275–80
24>95

Matrix Tablet Design with Organic Acids

pH-Modulated Release via Citric and Succinic Acids

Incorporating 10%–20% succinic acid into HPMC matrices accelerates diltiazem release in alkaline media (pH 7.4) by lowering microenvironmental pH. Tablets prepared via direct compression exhibit:

  • Higuchi model fit : Qt=K1t1/2Q_t = K_1t^{1/2} (R² > 0.98).

  • Peppas exponent (n) : 0.45–0.89, indicating diffusion-erosion mechanisms.

Table 3: Effect of Organic Acids on Release Kinetics

Organic AcidConcentration (%)K1K_1 (mg/h¹/²)nn
None04.20.89
Succinic106.80.62
Citric205.90.71

Stability and Scalability Considerations

Thermal Stability of Gel Formulations

Accelerated stability studies (40°C/75% RH) show the propylene glycol gel retains >95% potency after 6 months, whereas aqueous gels degrade by 15%–20% under identical conditions.

Industrial Scalability of Synthesis

The titanium tetrachloride-catalyzed epoxidation achieves batch yields of 200–500 kg with 98% purity, complying with ICH Q3A guidelines .

Scientific Research Applications

FDA-Approved Indications

Diltiazem is primarily indicated for:

  • Hypertension : It effectively lowers blood pressure by relaxing blood vessels.
  • Chronic Stable Angina : Diltiazem reduces the frequency and severity of angina attacks.
  • Atrial Arrhythmias : It is used to manage conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia (PSVT).
  • Prinzmetal's Angina : Diltiazem is effective in treating this variant angina caused by coronary artery spasms.

Off-Label Uses

In addition to its approved uses, diltiazem has several off-label applications, including:

  • Anal Fissures : Diltiazem ointment is utilized to relax the anal sphincter and promote healing.
  • Migraine Prophylaxis : Some studies suggest its efficacy in preventing migraine attacks .

Case Study 1: Management of Coronary Artery Spasm (CAS)

A recent case report detailed a patient with CAS who experienced chest pain relief after intravenous administration of diltiazem. The patient showed significant improvement within minutes, with normal ECG readings following treatment. The case underscores diltiazem's role in acute management scenarios .

Case Study 2: Diltiazem-Induced Hyperpigmentation

A study reported instances of severe photodistributed hyperpigmentation associated with diltiazem use in elderly patients. Histopathological evaluations revealed changes consistent with drug-induced effects, emphasizing the need for awareness regarding potential side effects .

Comparative Efficacy

The following table summarizes the efficacy of diltiazem compared to placebo based on a multicenter study evaluating angina frequency and exercise tolerance:

ParameterDiltiazem GroupPlacebo GroupStatistical Significance
Weekly Frequency of AnginaReducedNo significant changep < 0.01
Nitroglycerin ConsumptionDecreasedNo significant changep < 0.01
Total Exercise DurationIncreasedNo significant changep < 0.05

This data illustrates that diltiazem not only reduces angina frequency but also enhances exercise tolerance significantly compared to placebo .

Safety Profile

Diltiazem is generally well-tolerated; however, it may cause side effects such as headache, dizziness, and gastrointestinal disturbances. Serious adverse effects can include bradycardia and hypotension. Regular monitoring is advised for patients undergoing treatment .

Mechanism of Action

Diltiazem hydrochloride exerts its effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition occurs through the blockade of L-type calcium channels, leading to relaxation of the smooth muscle, dilation of blood vessels, and a decrease in peripheral vascular resistance. The compound also reduces the heart rate and myocardial contractility, contributing to its anti-anginal and anti-arrhythmic effects .

Comparison with Similar Compounds

Pharmacokinetics :

  • Bioavailability : 40–60% (oral), with extended-release formulations (e.g., Cardizem CD, Tiazac XT) improving compliance .
  • Metabolism : Hepatic via CYP3A4, producing active metabolites like desacetyl diltiazem .
  • Half-life : 3–4.5 hours (immediate-release), extended to 6–9 hours in sustained-release forms .

Diltiazem’s safety profile is notable for minimal effects on glucose tolerance in diabetic patients and efficacy in AF-mediated cardiomyopathy without worsening cardiac function in patients with ejection fraction >40% .

Comparison with Similar Compounds

Chemical Class and Mechanism of Action

Parameter Diltiazem Hydrochloride Verapamil Amlodipine (DHP CCB)
Class Benzothiazepine CCB Phenylalkylamine CCB Dihydropyridine CCB
Primary Target Cardiac & vascular smooth muscle Cardiac & vascular smooth muscle Vascular smooth muscle
AV Node Inhibition Moderate Strong None
Vasodilation Moderate Moderate High

Key Differences :

  • Non-DHP vs. DHP: Diltiazem and verapamil (non-DHPs) exhibit significant cardiac effects (negative chronotropy/inotropy), whereas DHPs (e.g., amlodipine, nifedipine) are more vascular-selective .
  • AV Node Activity: Diltiazem is preferred over verapamil for AF rate control due to a lower risk of severe bradycardia .

Pharmacokinetics and Formulations

Parameter This compound Verapamil Amlodipine
Oral Bioavailability 40–60% 20–35% 60–65%
Half-Life (Hours) 3–4.5 (IR), 6–9 (ER) 2.8–7.4 (IR), 12 (ER) 30–50
Formulations IR tablets, ER capsules, transdermal patches IR/ER tablets, IV IR tablets, ER formulations

Notable Formulation Advances:

  • Diltiazem : Sustained-release alginate beads for controlled delivery , buccal films for bypassing first-pass metabolism , and transdermal patches with 5× higher bioavailability than oral routes .
  • Verapamil/Amlodipine: Limited transdermal development; primarily oral/IV.

Drug Interactions and Contraindications

Parameter This compound Verapamil Amlodipine
CYP3A4 Interactions Simvastatin, cyclosporine Similar to diltiazem Minimal
Contraindications Severe hypotension, sick sinus syndrome Heart failure, AV block Severe aortic stenosis

Alcohol Interaction : Diltiazem ER capsules show increased release rates with alcohol, risking overdose .

Biological Activity

Diltiazem hydrochloride is a calcium channel blocker primarily used for managing hypertension and angina. Recent studies have expanded its biological activity beyond cardiovascular applications, revealing significant antimicrobial and antiviral properties. This article explores the diverse biological activities of this compound, supported by research findings, data tables, and case studies.

Diltiazem works by inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced heart rate. This mechanism not only lowers blood pressure but also enhances blood flow to the heart muscle, making it effective in treating angina pectoris. The drug's pharmacokinetics include a bioavailability of approximately 40% due to extensive first-pass metabolism, with peak plasma concentrations occurring between 11 and 18 hours post-administration .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria and certain yeasts. A study demonstrated that diltiazem effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Candida albicans, while also reducing biofilm formation significantly.

Table 1: Antimicrobial Efficacy of this compound

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus epidermidis20 ± 36.25
Staphylococcus aureus12 ± 250
Candida albicansNot specifiedNot specified

The study reported a 95.1% reduction in biofilm formation for S. epidermidis and 90.7% for S. aureus at specific concentrations of diltiazem . These findings suggest that diltiazem may serve as a potential alternative treatment for infections caused by antibiotic-resistant strains.

Antiviral Activity

This compound has also shown promising antiviral activity against the Coxsackie B4 virus (CoxB4). The drug exhibited an IC50 value of 35.8 μg/mL , indicating its effectiveness in inhibiting viral replication compared to standard antiviral agents like Acyclovir . This dual action against both bacterial and viral pathogens positions diltiazem as a candidate for drug repurposing in infectious disease management.

Long-term Administration Studies

Long-term studies on diltiazem's efficacy in hypertensive patients indicate that it is safe for extended use without significant adverse effects on renal or hepatic functions. A study involving eight patients over five years showed sustained blood pressure control without the development of tolerance or new symptoms . This reinforces the compound's reliability as a chronic treatment option.

Case Studies

A notable case report highlighted the use of intravenous diltiazem for managing coronary artery spasm (CAS)-induced angina. The patient experienced immediate relief from severe chest pain following administration, demonstrating diltiazem's rapid action in acute settings . This case underscores the compound's versatility beyond traditional antihypertensive applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for designing a dissolution test for diltiazem hydrochloride immediate-release capsules?

  • Methodological Answer : Use 900 mL of phosphate buffer (pH 6.8) at 37 ± 0.5°C with a paddle apparatus at 50 rpm. Sampling at 30 minutes is sufficient for routine quality control. Validate the method using HPLC (detection limit: 2.28 mg/L) or spectrophotometry (detection limit: 0.15 mg/L), ensuring recovery rates between 95–105% .

Q. How do HPLC and UV-spectrophotometry compare for quantifying this compound in dissolution studies?

  • Data-Driven Analysis : HPLC offers higher reliability with a lower detection limit (2.28 mg/L vs. 0.15 mg/L for spectrophotometry) and resolves formulation-specific release profiles. Statistical analysis (e.g., ANOVA) is required to confirm significant differences between methods .

Q. What validation criteria are essential for analytical methods assessing this compound purity?

  • Validation Framework : Follow ICH Q2(R1) guidelines:

  • Accuracy : Mean recovery of 80–120% with %RSD <10% in triplicate tests .
  • Linearity : Verify over a range from the quantification limit (e.g., 0.49 mg/L for spectrophotometry) to 150% of the impurity tolerance limit (0.3% w/w) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound formulations?

  • Case Study : Extended-release capsules exhibit nonlinear absorption (2.7× AUC increase from 120 mg to 240 mg doses vs. 1.6× from 240 mg to 360 mg). Use compartmental modeling to account for hepatic impairment (69% bioavailability increase in cirrhosis) and alcohol-induced dissolution rate changes .

Q. What experimental strategies improve impurity profiling in stability-indicating HPLC methods?

  • Technical Recommendations :

  • Column Selection : Use Zorbax RX C8 columns (150 mm × 4.6 mm, 5 µm) instead of C18 to enhance resolution of diltiazem and its impurities (e.g., Impurities A, B, C, E, F) .
  • Robustness Testing : Vary flow rate (±0.2 mL/min), column temperature (±2°C), and mobile phase organic composition (±5%) to confirm method stability .

Q. How does ion-exchange resin design influence pulsatile-release formulations of this compound?

  • Formulation Insights : pH-sensitive poly(styrene sulfonate)-chitosan resins enable targeted drug release. In beagle dog studies, these formulations showed predictable lag times (e.g., 2–4 hours) before rapid drug release, mimicking circadian rhythms .

Q. What are the limitations of current dissolution tests in detecting formulation-dependent variability?

  • Critical Analysis : While standard dissolution conditions (pH 6.8 buffer) differentiate commercial products, they may fail to capture alcohol-induced dose dumping (e.g., 40% ethanol increases release rate by 50%). Incorporate biorelevant media (e.g., FaSSIF/FeSSIF) for in vivo predictive modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting recovery rates in impurity quantification studies?

  • Resolution Strategy :

  • Cross-validate methods using LC-MS to confirm impurity identity (e.g., Impurity-F at m/z 414.1).
  • Re-evaluate sample preparation (e.g., sonication time, solvent purity) if %RSD exceeds 10% in triplicate tests .

Q. Why do pharmacokinetic models underestimate diltiazem bioavailability in hepatic impairment?

  • Mechanistic Insight : Existing models often neglect CYP3A4/5 isoform variability and drug-protein binding changes in cirrhosis. Incorporate population pharmacokinetics (PopPK) with covariates like Child-Pugh scores to refine predictions .

Methodological Resources

  • Reference Standards : Use USP/EP-certified this compound (CAS 33286-22-5) and impurity standards (e.g., Impurity A: CAS 84272-85-5) for method calibration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diltiazem hydrochloride
Reactant of Route 2
Diltiazem hydrochloride

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